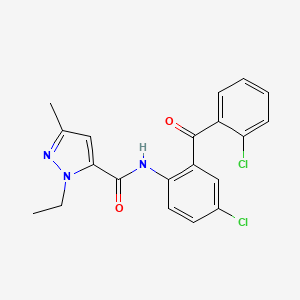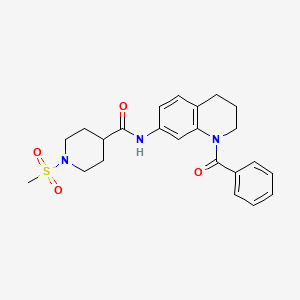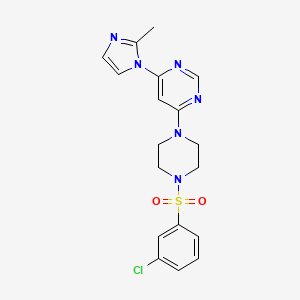![molecular formula C10H15Cl2N3 B2667446 2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride CAS No. 2460757-17-7](/img/structure/B2667446.png)
2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3. It is a solid substance . This product is intended for research use only and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3/c1-11-6-4-8-7-13-10-9 (8)3-2-5-12-10/h2-3,5,7,11H,4,6H2,1H3, (H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 248.15. The InChI code provides further information about its molecular structure .Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cytotoxicity Studies
Copper(II) complexes with tridentate ligands, one of which is structurally related to the query compound, show significant DNA binding properties and demonstrate low toxicity for different cancer cell lines. These complexes interact with DNA, causing minor structural changes and exhibit DNA cleavage activity in the presence of reducing agents due to hydroxyl radicals (Kumar et al., 2012).
Catalytic Applications
(Imino)pyridine palladium(II) complexes, similar to the compound , have been studied for their potential as catalysts in ethylene dimerization. These complexes, under certain conditions, exhibit high catalytic activities in selective ethylene dimerization, pointing to the role of pyridine derivatives in catalysis (Nyamato et al., 2015).
Film Fabrication and Optical Response
Studies on dibranched chromophores with pyrrole-pyridine-based architecture, similar to the compound of interest, have been conducted to understand their utility in electrooptic film fabrication. These compounds exhibit significant potential in creating thin-film microstructures with tailored optical and electrooptic responses, underscoring their importance in material science (Facchetti et al., 2006).
Synthesis and Characterization of Novel Compounds
The synthesis of zinc complexes bearing N,N'-bidentate entiopure ligands, structurally related to the query compound, reveals their utility in the ring-opening polymerization of rac-lactide. These complexes highlight the role of pyridine derivatives in the synthesis of stereocontrolled polymers, indicating their application in polymer chemistry (Nayab et al., 2012).
Ligand Exchange and Spin State Equilibria
Fe(II) complexes based on pentadentate ligands, closely related to the chemical in query, have been investigated for their ligand exchange properties and spin state equilibria in aqueous media. These studies are crucial for understanding the solution chemistry of such complexes and their potential applications in catalysis and materials science (Draksharapu et al., 2012).
Safety and Hazards
The compound has been classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, and Skin Sensitizer 1 . The safety information includes several hazard statements: H317 - May cause an allergic skin reaction, H319 - Causes serious eye irritation, and H410 - Very toxic to aquatic life with long lasting effects . Precautionary statements include: P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P264 - Wash thoroughly after handling, P273 - Avoid release to the environment, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
2-(2-methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-8-7-9-10(3-2-5-12-9)13(8)6-4-11;;/h2-3,5,7H,4,6,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQBZVYULXVTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CCN)C=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2667365.png)

![4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride](/img/structure/B2667369.png)
![methyl N-[3-(methylsulfanyl)phenyl]carbamate](/img/structure/B2667370.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667371.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2667372.png)

![5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2667377.png)
![[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2667378.png)
![N-[3-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2667379.png)



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2667386.png)